![molecular formula C19H18O B14250374 Methanone, [2-(1-hexynyl)phenyl]phenyl- CAS No. 245122-59-2](/img/structure/B14250374.png)
Methanone, [2-(1-hexynyl)phenyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [2-(1-hexynyl)phenyl]phenyl- is an organic compound with a complex structure that includes a methanone group attached to a phenyl ring, which is further substituted with a 1-hexynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(1-hexynyl)phenyl]phenyl- typically involves the reaction of a phenylmethanone derivative with a 1-hexynyl substituent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Methanone, [2-(1-hexynyl)phenyl]phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-(1-hexynyl)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methanone, [2-(1-hexynyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Methanone, [2-(1-hexynyl)phenyl]phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methanone, [2-(methylamino)phenyl]phenyl-: This compound has a similar methanone group but with a methylamino substituent instead of a 1-hexynyl group.
Methanone, (2-methylphenyl)phenyl-: This compound features a methyl group on the phenyl ring instead of a 1-hexynyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has an ethanone group and different substituents on the phenyl ring.
Uniqueness
Methanone, [2-(1-hexynyl)phenyl]phenyl- is unique due to the presence of the 1-hexynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.
Properties
CAS No. |
245122-59-2 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2-hex-1-ynylphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H18O/c1-2-3-4-6-11-16-12-9-10-15-18(16)19(20)17-13-7-5-8-14-17/h5,7-10,12-15H,2-4H2,1H3 |
InChI Key |
GGCYEZUZSQQCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


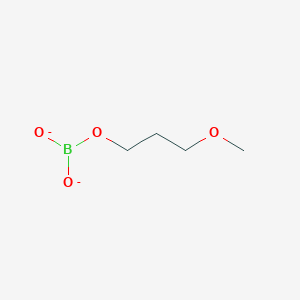
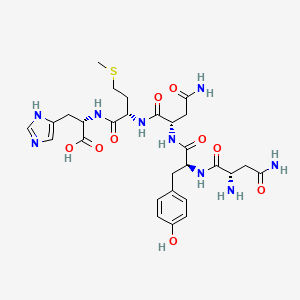
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
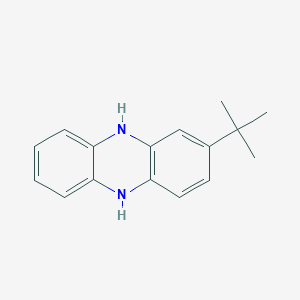
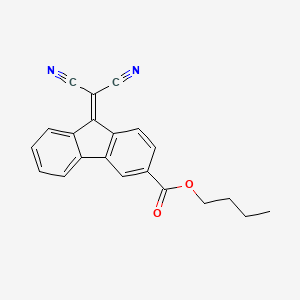
![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
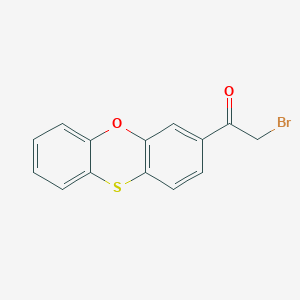

![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
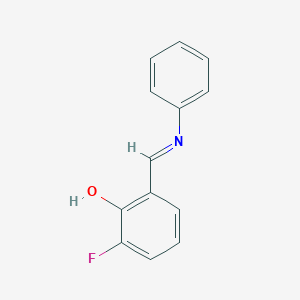
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
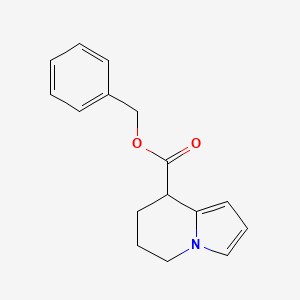
![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
